molecular formula C12H24O3Si B14199039 8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 847232-55-7

8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B14199039
CAS No.: 847232-55-7
M. Wt: 244.40 g/mol
InChI Key: QYZJIZQUAXVAEZ-UHFFFAOYSA-N
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Description

8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[45]decan-8-ol is a chemical compound known for its unique structure and properties It belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of a suitable precursor with trimethylsilyl reagents. One common method includes the use of 1,4-dioxaspiro[4.5]decan-8-one as a starting material, which undergoes a reaction with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used to replace the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The spiro structure provides rigidity, which can influence the compound’s binding to enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol
  • 1,4-Dioxaspiro[4.5]decan-8-ol

Uniqueness

8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic applications.

Properties

CAS No.

847232-55-7

Molecular Formula

C12H24O3Si

Molecular Weight

244.40 g/mol

IUPAC Name

8-(trimethylsilylmethyl)-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C12H24O3Si/c1-16(2,3)10-11(13)4-6-12(7-5-11)14-8-9-15-12/h13H,4-10H2,1-3H3

InChI Key

QYZJIZQUAXVAEZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1(CCC2(CC1)OCCO2)O

Origin of Product

United States

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